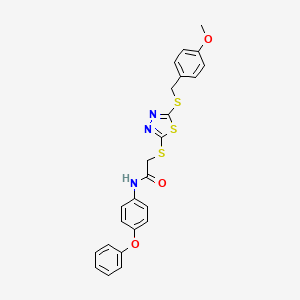
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamid umfasst in der Regel mehrere Schritte, die von leicht verfügbaren Ausgangsmaterialien ausgehen. Die wichtigsten Schritte umfassen:
Bildung des Thiadiazolrings: Dies wird normalerweise durch die Cyclisierung geeigneter Thiosemicarbazide mit Carbonsäuren oder deren Derivaten unter sauren oder basischen Bedingungen erreicht.
Thioetherbildung:
Acetamidbildung: Der letzte Schritt beinhaltet die Reaktion des Thioether-Zwischenprodukts mit 4-Phenoxyphenylacetylchlorid in Gegenwart einer Base wie Triethylamin, um die gewünschte Acetamidverbindung zu bilden.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Umkristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Thioethergruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Nitrogruppe, falls vorhanden, kann mit Reduktionsmitteln wie Zinn(II)chlorid oder Eisenpulver zu einem Amin reduziert werden.
Substitution: Die Methoxygruppe kann durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Zinn(II)chlorid, Eisenpulver.
Substitution: Natriumhydrid, Kaliumcarbonat.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse, an denen Thiadiazol-Derivate beteiligt sind.
Medizin: Potenzielle therapeutische Anwendungen aufgrund seiner biologischen Aktivität, einschließlich antimikrobieller, antimykotischer und Antikrebsaktivitäten.
Industrie: Potenzieller Einsatz als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika.
Wirkmechanismus
Der Wirkmechanismus von 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung entfalten durch:
Hemmung von Enzymen: Bindung an und Hemmung der Aktivität spezifischer Enzyme, die an kritischen biologischen Prozessen beteiligt sind.
Wechselwirkung mit DNA: Bindung an DNA und Störung ihrer Replikation und Transkription.
Modulation von Signalwegen: Beeinflussung von Signalwegen, die das Zellwachstum, die Differenzierung und die Apoptose regulieren.
Wirkmechanismus
The mechanism of action of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamid
- 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamid
Einzigartigkeit
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das im Vergleich zu anderen Thiadiazol-Derivaten unterschiedliche biologische Aktivitäten und chemische Reaktivität verleiht. Das Vorhandensein der Phenoxyphenylgruppe kann ihre Wechselwirkung mit biologischen Zielstrukturen verbessern, was es zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
763115-20-4 |
|---|---|
Molekularformel |
C24H21N3O3S3 |
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S3/c1-29-19-11-7-17(8-12-19)15-31-23-26-27-24(33-23)32-16-22(28)25-18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28) |
InChI-Schlüssel |
YTXKVIBQQBUMLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029519.png)
![[1-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12029524.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029534.png)

![N-[3-[(1,1-dioxothiolan-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B12029541.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029551.png)

![[4-bromo-2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12029559.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029562.png)
![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12029594.png)
![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
